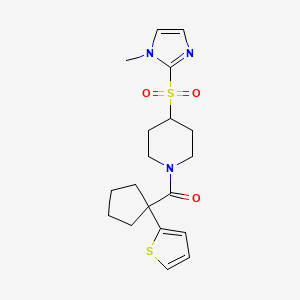

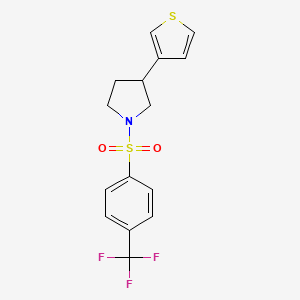

![molecular formula C26H20FN3O3 B2526588 3-(1,3-苯并二氧杂环-5-基)-8-乙氧基-5-[(4-氟苯基)甲基]吡唑并[4,3-c]喹啉 CAS No. 866344-75-4](/img/structure/B2526588.png)

3-(1,3-苯并二氧杂环-5-基)-8-乙氧基-5-[(4-氟苯基)甲基]吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline" is a pyrazoloquinoline derivative, a class of compounds known for their diverse pharmacological properties. These compounds have been extensively studied for their potential use in various therapeutic areas, including as anxiolytics, antibacterials, antioxidants, and anticancer agents .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves multistep reactions starting from simple precursors such as anilines or benzyloxypyrazoles. For instance, the synthesis of 1-hydroxypyrazoloquinolines involves establishing the pyridine B-ring in the terminal step, with the pyridine ring formation occurring via cyclization of a formyl group with an amino group or an iminophosphorane group . Similarly, the synthesis of pyrazolo[4,3-c]quinolin-3-ones starts from anilines and proceeds through a Gould-Jacobs reaction to form the quinolin-4-one nucleus . These synthetic routes often require careful optimization of reaction conditions and the use of protecting groups.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The substitution pattern on the pyrazoloquinoline nucleus significantly influences the compound's properties and biological activity. For example, the introduction of a 1,3-benzodioxol-5-yl group and a 4-fluorophenyl group could potentially affect the compound's binding affinity to biological targets .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions, including cyclization, nucleophilic substitution, and addition reactions, to form a wide range of heterocyclic systems . These reactions are often catalyzed by acids or bases and can be influenced by the presence of different substituents on the starting materials. The reactivity of these compounds allows for the synthesis of complex molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of specific functional groups can enhance these properties, making the compounds more suitable for pharmaceutical applications. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's photophysical properties, as seen in the design of molecular sensors . Additionally, the supramolecular structures of these compounds, as determined by X-ray crystallography, reveal the importance of hydrogen bonding and pi-pi stacking interactions in the solid state .

科学研究应用

超分子聚集

对二氢苯并吡唑并喹啉的取代效应的研究,包括与3-(1,3-苯并二氧杂环-5-基)-8-乙氧基-5-[(4-氟苯基)甲基]吡唑并[4,3-c]喹啉结构类似的化合物,揭示了超分子聚集的见解。具有这种骨架的分子通过各种氢键连接,形成二聚体、片层和复杂的三维结构。这种理解对于设计具有特定分子结构的材料在纳米技术和材料科学中的应用至关重要(Portilla 等,2005)。

绿色化学合成

通过 L-脯氨酸催化反应合成复杂杂环邻醌的研究证明了这些化合物在创建环保方法中的实用性。这种方法利用苯并吡唑并喹啉衍生物的结构框架,展示了开发具有高原子经济性、短反应时间和简化纯化步骤的可持续化学工艺的潜力,为绿色化学做出了重大贡献(Rajesh 等,2011)。

药物研究

喹喔啉衍生物,包括吡唑并喹啉类,已被合成并评估其作为药物剂的潜力。对新型异恶唑喹喔啉衍生物的研究包括通过晶体结构、DFT 计算和生物活性评估的详细分析,表明它们有望成为抗癌药物。这项研究强调了此类化合物在设计新的治疗剂中的重要性(Abad 等,2021)。

催化应用

对刚性 P-手性膦配体的研究,结合了吡唑并喹啉结构的元素,在铑催化的不对称氢化反应中表现出优异的性能。这些研究突出了此类化合物在催化中的重要性,为有效合成手性药物成分提供了途径(Imamoto 等,2012)。

作用机制

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O3/c1-2-31-19-8-9-22-20(12-19)26-21(14-30(22)13-16-3-6-18(27)7-4-16)25(28-29-26)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOUOYMVBGBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)

![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)